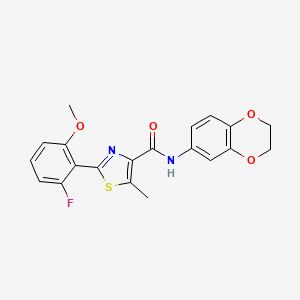![molecular formula C16H19N3O5S B11166750 N-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11166750.png)
N-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a quinazoline core, a propanamide group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, the introduction of the propanamide group, and the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives of the quinazoline core.
Scientific Research Applications
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The propanamide and butanoic acid moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates: These compounds share a similar dioxo structure and are used in various chemical and biological applications.
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid: This compound has a similar dioxo structure and is used in organic synthesis and medicinal chemistry.
Uniqueness
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinazoline core, combined with the propanamide and butanoic acid moieties, provides a versatile scaffold for further modifications and applications in various fields.
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-25-9-7-12(15(22)23)17-13(20)6-8-19-14(21)10-4-2-3-5-11(10)18-16(19)24/h2-5,12H,6-9H2,1H3,(H,17,20)(H,18,24)(H,22,23)/t12-/m0/s1 |
InChI Key |
GHKWZOMDTMZQJV-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166671.png)
![6-benzyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11166680.png)
![N-(2,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11166690.png)
![1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11166700.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-methionine](/img/structure/B11166705.png)

![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11166715.png)
![Ethyl 4-methyl-2-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11166719.png)
![dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B11166721.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11166727.png)

![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11166738.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166744.png)
![6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11166746.png)
